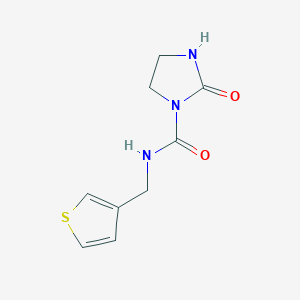

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide

Description

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a heterocyclic compound featuring an imidazolidine ring substituted with a carboxamide group at position 1 and a thiophen-3-ylmethyl moiety at position N.

Properties

IUPAC Name |

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2S/c13-8-10-2-3-12(8)9(14)11-5-7-1-4-15-6-7/h1,4,6H,2-3,5H2,(H,10,13)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJPRDBAMORTQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide typically involves the condensation of thiophene derivatives with imidazolidine-1-carboxamide under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the condensation reaction may be carried out in the presence of a base such as potassium t-butoxide under microwave irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, amine derivatives, and various substituted thiophene compounds

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

Biology: It has shown promise in biological studies, particularly in the modulation of specific biological pathways.

Medicine: The compound has gained attention for its potential therapeutic effects in cancer treatment, where it may act as an inhibitor of specific molecular targets involved in cancer progression.

Industry: It can be used in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. In cancer treatment, the compound may inhibit key enzymes or receptors involved in cell proliferation and survival, leading to the suppression of tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its thiophene substitution and carboxamide functionality. Key comparisons with similar compounds include:

A. 2-(2-acetamidophenyl)-2-oxo-N-(pyridin-2-ylmethyl)acetamide ()

- Substituents : Pyridin-2-ylmethyl (vs. thiophen-3-ylmethyl) and acetamide (vs. carboxamide).

- Key Differences :

- Biological Activity : Its copper(II) complex exhibits antibacterial activity against E. coli and S. aureus, attributed to tridentate ligand coordination and enhanced membrane penetration .

B. N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide ()

- Substituents : Cyclohexyl and 4-nitrophenyl groups (vs. thiophen-3-ylmethyl).

- The cyclohexyl group introduces steric bulk, affecting molecular packing and target binding .

- Biological Activity : Shows moderate antifungal activity against Candida albicans by inhibiting 14-α-sterol demethylase, analogous to fluconazole .

General Imidazolidine Derivatives

- Common Features : The imidazolidine core enables hydrogen bonding via the 2-oxo group and nitrogen atoms.

- Divergence : Substituents like thiophene, pyridine, or nitro groups modulate electronic, steric, and hydrophobic properties, influencing target selectivity and potency .

Crystallographic and Hydrogen-Bonding Analysis

- Target Compound : Likely forms hydrogen bonds via the carboxamide (N–H···O) and 2-oxo (C=O···H–N) groups, as observed in similar imidazolidines. Thiophene may participate in π-π stacking or S···O interactions .

- Pyridine Derivative () : X-ray studies of its copper complex reveal a distorted octahedral geometry stabilized by ligand-metal coordination and intermolecular H-bonds .

- Nitro Derivative () : X-ray crystallography confirms a planar imidazolidine ring with nitro-group-driven packing motifs, critical for antifungal activity .

Table 1: Comparative Analysis of Imidazolidine Derivatives

Biological Activity

2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide is a compound that has recently gained attention in medicinal chemistry. Characterized by its unique structural features, including an imidazolidine ring and a thiophene group, this molecule presents potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The mechanism of action for 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide primarily involves its interaction with specific molecular targets associated with cancer cell proliferation and survival. Preliminary studies suggest that the compound may inhibit critical enzymes or receptors, leading to the suppression of tumor growth. Key pathways affected include:

- Apoptosis Regulation : The compound may enhance apoptotic signaling in cancer cells.

- Cell Cycle Modulation : It potentially interferes with the cell cycle, inhibiting proliferation.

Research indicates that these mechanisms could be linked to the compound's ability to modulate signaling pathways related to tumorigenesis .

Anticancer Activity

Recent studies have demonstrated that 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

These findings suggest that the compound could serve as a lead candidate for further development as an anticancer agent .

Additional Biological Activities

Beyond its anticancer effects, 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide has been investigated for other biological activities:

- Antimicrobial Properties : Exhibits inhibitory effects against several bacterial strains.

- Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.

Study 1: Anticancer Efficacy in Animal Models

A study conducted on xenograft models demonstrated that treatment with 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit angiogenesis within tumors .

Study 2: Mechanistic Insights

In a mechanistic study, researchers utilized flow cytometry and Western blot analyses to elucidate the pathways involved in the compound's action. Results indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors, confirming its role in promoting cell death in malignant cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of 2-oxo-N-(thiophen-3-ylmethyl)imidazolidine-1-carboxamide?

- Methodological Answer : Multi-step synthesis involving cyclization reactions (e.g., β-ketoester precursors under acidic conditions) is commonly employed. Key parameters include:

- Catalysts : Lewis acids or bases to enhance reaction efficiency (e.g., BF₃·Et₂O for imidazolidine ring formation) .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates; ethanol is preferred for final crystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate high-purity products .

- Critical Consideration : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1) to avoid over-reaction or side products .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm connectivity of the imidazolidine core, thiophene substituents, and carboxamide group. Key signals:

- Thiophene protons: δ 6.8–7.2 ppm (multiplet) .

- Imidazolidine carbonyl: δ 170–175 ppm in ¹³C NMR .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3350 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to targets (e.g., kinases, GPCRs). Focus on the thiophene-3-ylmethyl group for hydrophobic interactions .

- QSAR Modeling : Correlate substituent electronegativity (Hammett σ constants) with observed antimicrobial/anticancer activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity in nucleophilic substitution or oxidation reactions .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Validate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity, MIC for antimicrobial activity). Ensure pH stability (e.g., PBS buffer at pH 7.4) to avoid compound degradation .

- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation, which may explain variability in in vivo efficacy .

- Orthogonal Assays : Cross-validate kinase inhibition via Western blot (phosphorylation levels) and fluorescence polarization (binding affinity) .

Q. How to design a robust SAR study for this compound’s imidazolidine core?

- Methodological Answer :

- Core Modifications :

- Position 1 : Replace carboxamide with sulfonamide to enhance water solubility .

- Position 2 : Introduce methyl or ethyl groups to sterically hinder enzymatic hydrolysis .

- Biological Testing : Prioritize assays for:

- Anticancer : NCI-60 cell line panel (mean GI₅₀ < 10 µM) .

- Antimicrobial : Broth microdilution against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .

- Data Interpretation : Use hierarchical clustering (e.g., Heatmapper) to group derivatives by activity profiles and identify key structural motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.